[3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate

Catalog No.
S15565319
CAS No.
M.F
C27H18N4O4
M. Wt
462.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7....

Product Name

[3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate

IUPAC Name

[3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate

Molecular Formula

C27H18N4O4

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C27H18N4O4/c28-27-30-24-21(25(33)31-27)19(20-22(29-24)17-11-4-5-12-18(17)23(20)32)15-9-6-10-16(13-15)35-26(34)14-7-2-1-3-8-14/h1-13,19H,(H4,28,29,30,31,33)

InChI Key

CFEOCXQAWMLBIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C3C4=C(C5=CC=CC=C5C4=O)NC6=C3C(=O)NC(=N6)N

The compound 3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate is a complex organic molecule characterized by its unique tetracyclic structure and multiple functional groups. Its molecular formula is C27H22N4O4C_{27}H_{22}N_{4}O_{4} with a molecular weight of approximately 466.5 g/mol. The compound features a phenyl group attached to a benzoate moiety, which contributes to its potential biological activity and chemical reactivity.

The chemical reactivity of this compound can be attributed to the presence of various functional groups, including amines and diones. Potential reactions include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile in reactions with electrophiles.
  • Condensation reactions: The dione functionality may participate in condensation reactions leading to the formation of larger cyclic compounds.
  • Reduction reactions: The dione can be reduced to form corresponding alcohols or other derivatives.

The synthesis of 3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate typically involves multi-step organic synthesis techniques:

  • Formation of the tetracyclic core: This may involve cyclization reactions starting from simpler precursors.
  • Introduction of the amino group: This can be achieved through amination reactions using suitable amine sources.
  • Esterification: The final step involves the reaction of the phenolic hydroxyl group with benzoic acid to form the benzoate ester.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding studies: Investigating how the compound interacts with biological targets such as enzymes or receptors can provide insight into its mechanism of action.
  • Toxicity assessments: Evaluating the safety profile through toxicity studies is essential for any potential therapeutic application.

Several compounds share structural similarities with 3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate:

  • Tadalafil (C22H19N3O4) - Known for its use in treating erectile dysfunction; it has a similar aromatic structure and nitrogen content.
  • Tadalafil dioxolone (C22H17N3O5) - A derivative that includes additional oxygen functionalities which may enhance solubility and bioactivity.
  • 5-hydroxy-3,4,6,9,9a,10-hexahydro-2H-1-oxa-4a,8a-diaza-anthracene-6,10-diones - This compound exhibits anti-HIV properties and shares a complex bicyclic structure.

Uniqueness

The uniqueness of 3-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-2-yl)phenyl] benzoate lies in its specific tetracyclic framework combined with diverse functional groups that may offer distinct biological activities compared to other compounds listed above.

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

462.13280507 g/mol

Monoisotopic Mass

462.13280507 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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